Cas no 2172316-67-3 (4-cyclopropyl-1-oxa-5-azaspiro5.5undecane)

4-cyclopropyl-1-oxa-5-azaspiro5.5undecane 化学的及び物理的性質
名前と識別子
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- 2172316-67-3
- EN300-1279051
- 4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane
- 4-cyclopropyl-1-oxa-5-azaspiro5.5undecane
-
- インチ: 1S/C12H21NO/c1-2-7-12(8-3-1)13-11(6-9-14-12)10-4-5-10/h10-11,13H,1-9H2
- InChIKey: UGPBMPFCLAIGFX-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C2CC2)NC21CCCCC2
計算された属性
- せいみつぶんしりょう: 195.162314293g/mol
- どういたいしつりょう: 195.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 21.3Ų
4-cyclopropyl-1-oxa-5-azaspiro5.5undecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1279051-0.05g |
4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |
2172316-67-3 | 0.05g |
$707.0 | 2023-08-31 | ||
Enamine | EN300-1279051-0.5g |
4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |
2172316-67-3 | 0.5g |
$809.0 | 2023-08-31 | ||
Enamine | EN300-1279051-5.0g |
4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |
2172316-67-3 | 5g |
$3065.0 | 2023-06-08 | ||
Enamine | EN300-1279051-10.0g |
4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |
2172316-67-3 | 10g |
$4545.0 | 2023-06-08 | ||
Enamine | EN300-1279051-0.25g |
4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |
2172316-67-3 | 0.25g |
$774.0 | 2023-08-31 | ||
Enamine | EN300-1279051-1g |
4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |
2172316-67-3 | 1g |
$842.0 | 2023-08-31 | ||
Enamine | EN300-1279051-0.1g |
4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |
2172316-67-3 | 0.1g |
$741.0 | 2023-08-31 | ||
Enamine | EN300-1279051-1.0g |
4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |
2172316-67-3 | 1g |
$1057.0 | 2023-06-08 | ||
Enamine | EN300-1279051-5g |
4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |
2172316-67-3 | 5g |
$2443.0 | 2023-08-31 | ||
Enamine | EN300-1279051-10g |
4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane |
2172316-67-3 | 10g |
$3622.0 | 2023-08-31 |
4-cyclopropyl-1-oxa-5-azaspiro5.5undecane 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
4-cyclopropyl-1-oxa-5-azaspiro5.5undecaneに関する追加情報
Introduction to 4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane (CAS No. 2172316-67-3)
4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane, identified by the chemical identifier CAS No. 2172316-67-3, is a compound of significant interest in the field of medicinal chemistry due to its unique structural framework and potential pharmacological properties. This spirocyclic compound features a cyclopropyl substituent attached to an oxaoxaazaspiro structure, which confers distinct steric and electronic characteristics that may be exploited in drug design.
The molecular architecture of 4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane consists of two heterocyclic rings connected by a spiro carbon atom: an oxygen-containing ring and an azacycloalkane moiety. The presence of the cyclopropyl group introduces rigidity to the molecule, which can influence both its solubility and binding interactions with biological targets. This structural motif has garnered attention for its potential role in modulating enzyme activity and receptor binding, making it a promising scaffold for the development of novel therapeutic agents.
In recent years, spirocyclic compounds have emerged as a privileged class of molecules in medicinal chemistry, owing to their ability to exhibit high binding affinity and selectivity. The spirocyclic core in 4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane provides a stable scaffold that can be further functionalized to target specific biological pathways. The oxaoxaaza moiety, in particular, is known for its capacity to engage with hydrogen bond donors and acceptors, which is crucial for achieving optimal interactions with biological macromolecules.
One of the most compelling aspects of 4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The spirocyclic structure of this compound allows for the precise tuning of steric and electronic properties, enabling the design of molecules that can selectively inhibit aberrant kinase activity without affecting normal cellular processes.
Recent studies have highlighted the importance of cyclopropane derivatives in medicinal chemistry due to their unique metabolic stability and bioisosteric properties. The cyclopropyl group in 4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane contributes to these advantageous characteristics, making it an attractive moiety for drug discovery efforts. Furthermore, the azaspiro framework provides a rigid scaffold that can be modified to enhance binding affinity and reduce off-target effects.
The synthesis of 4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane presents both challenges and opportunities for synthetic chemists. The construction of the spirocyclic core requires careful consideration of reaction conditions and protecting group strategies to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to access complex spirocyclic structures like this one, opening up new avenues for drug discovery.
In conclusion, 4-cyclopropyl-1-oxa-5-azaspiro[5.5]undecane (CAS No. 2172316-67-3) represents a structurally intriguing compound with significant potential in medicinal chemistry. Its unique spirocyclic framework, combined with the presence of a cyclopropyl group, makes it an attractive scaffold for the development of novel therapeutic agents targeting various biological pathways. As research in this area continues to evolve, compounds like 4-cyclopropyl-1-oxyaaza-spiro[55]undecane are likely to play an increasingly important role in the discovery and development of next-generation pharmaceuticals.
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